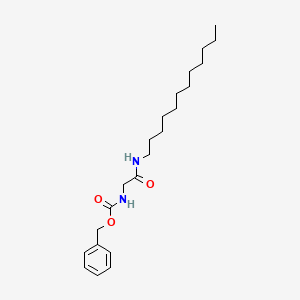
2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone: is a chemical compound with the following properties:
Common Name: 2,3-dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one
CAS Number: 54987-90-5
Molecular Formula: CHBrNO
Molecular Weight: 413.06 g/mol
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves the reaction of acetophenone with 2-nitrobenzaldehyde . The bromination occurs at the α-carbon position of the ketone group. The reaction proceeds as follows:
Acetophenone+2-Nitrobenzaldehyde→2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one
Reaction Conditions: The reaction typically takes place in an organic solvent (such as dichloromethane or ethyl acetate) with a brominating agent (e.g., bromine or N-bromosuccinimide). Acidic conditions may be employed to facilitate the bromination.
Analyse Chemischer Reaktionen
Reactivity:
Bromination: The compound readily undergoes bromination due to the presence of α-hydrogens adjacent to the carbonyl group.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The bromine atoms can be substituted by other nucleophiles.
- Bromine (Br2)
- N-Bromosuccinimide (NBS)
- Hydrogenation catalysts (e.g., palladium on carbon) for nitro group reduction
Major Products: The major product of the bromination reaction is the target compound itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
- Chemistry : Used as a synthetic intermediate for other compounds.
- Biology : Investigated for its potential biological activities.
- Medicine : Studied for its pharmacological properties.
- Industry : May serve as a building block in organic synthesis.
Wirkmechanismus
The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymes. Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
- Acetophenone
- 2-Nitrobenzaldehyde
Remember that this compound’s uniqueness lies in its combination of bromine substitution and the nitrophenyl group
Eigenschaften
CAS-Nummer |
6968-99-6 |
|---|---|
Molekularformel |
C15H11Br2NO3 |
Molekulargewicht |
413.06 g/mol |
IUPAC-Name |
2,3-dibromo-3-(3-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br2NO3/c16-13(11-7-4-8-12(9-11)18(20)21)14(17)15(19)10-5-2-1-3-6-10/h1-9,13-14H |
InChI-Schlüssel |
LOYYEMPWEAHZAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C(C2=CC(=CC=C2)[N+](=O)[O-])Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B12009777.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12009785.png)


![[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12009800.png)
![4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12009806.png)



![3-(3-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12009823.png)
![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)
